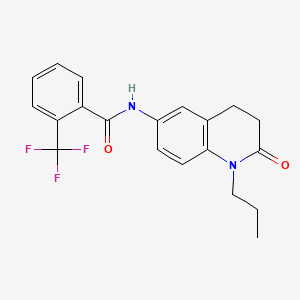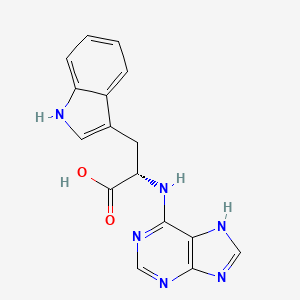
N-9H-purin-6-yl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-purin-6-yl-L-tryptophan is a compound with the molecular formula C16H14N6O2 and a molecular weight of 322.33 g/mol . It is a conjugate of purine and tryptophan, two biologically significant molecules. Purine is a fundamental component of nucleic acids, while tryptophan is an essential amino acid involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-9H-purin-6-yl-L-tryptophan typically involves the coupling of purine derivatives with tryptophan. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with tryptophan as the nucleophile . This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-9H-purin-6-yl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various products.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The amino group on the purine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetaldehyde or indole-3-acetic acid .
Scientific Research Applications
N-9H-purin-6-yl-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.
Industry: It can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-9H-purin-6-yl-L-tryptophan involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, while the tryptophan moiety can interact with hydrophobic pockets in proteins. This dual interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-9H-purin-6-yl-L-alanine: Similar structure but with alanine instead of tryptophan.
N-9H-purin-6-yl-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
Uniqueness
N-9H-purin-6-yl-L-tryptophan is unique due to the presence of both purine and tryptophan moieties, which allows it to interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZDIDTEUPDLX-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2766532.png)
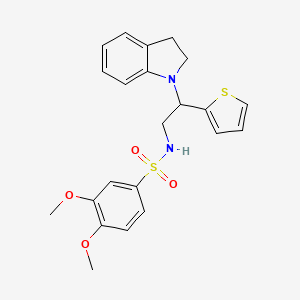
![4-(2,6-dichlorophenyl)-2-[(E)-2-[(4-fluorophenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2766537.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)
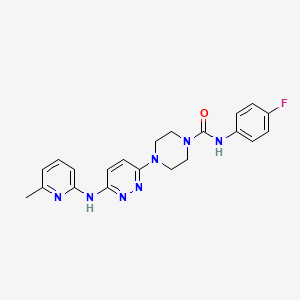
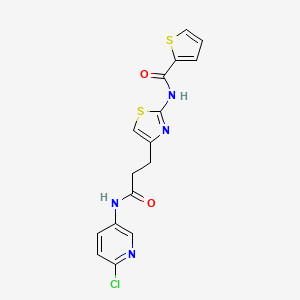
![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)
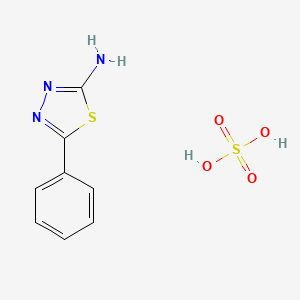
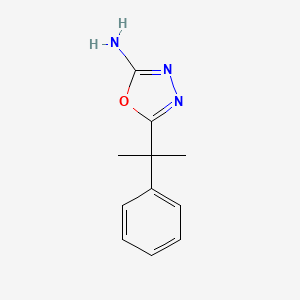
![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)
![4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2766549.png)
